3-Bromo-1-indanone

描述

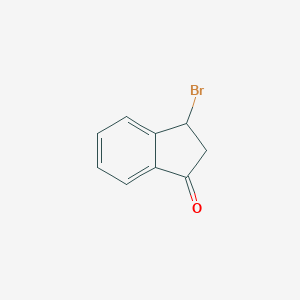

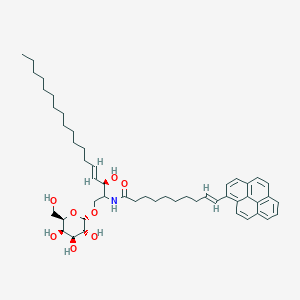

3-Bromo-1-indanone is a halogenated organic compound that is part of the indanone family. Indanones are cyclic compounds that contain a ketone group within a five-membered ring that is fused to a benzene ring. The presence of a bromine atom at the third position of the indanone structure adds to the chemical reactivity of the compound, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated indanone derivatives can be achieved through various methods. For instance, the bromination of 4-chloro-1-indanone under different conditions leads to the formation of mono- and dibromo derivatives . Another approach involves the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes, which results in the formation of brominated dienes that can undergo further reactions to produce indanone structures . Additionally, the electrochemical oxidation of bromide in the presence of 1,3-indandione has been shown to be an effective method for the synthesis of bromo derivatives of 1,3-indandione .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-indanone consists of a bromine atom attached to the third carbon of the indanone ring. This substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions. For example, the presence of a bromine atom can direct further functionalization of the molecule through various organic reactions, such as cross-coupling .

Chemical Reactions Analysis

3-Bromo-1-indanone can participate in a variety of chemical reactions due to the presence of both the ketone functional group and the bromine atom. The ketone group allows for reactions typical of carbonyl compounds, while the bromine atom can be involved in nucleophilic substitution reactions or serve as a leaving group in coupling reactions. The synthesis of 1-bromo-3-buten-2-one, for example, demonstrates the transformation of a brominated dioxolane derivative into a brominated enone . Moreover, the bromination of substituted 1-indanones using copper(II) bromide as a bromination reagent has been reported, showcasing the versatility of brominated indanone derivatives in synthesis10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-indanone are influenced by both the indanone core and the bromine substituent. The bromine atom adds to the molecular weight and can affect the boiling point, melting point, and solubility of the compound. The ketone group contributes to the compound's ability to form hydrogen bonds and its reactivity in condensation reactions. The electrochemical study of bromide in the presence of 1,3-indandione provides insights into the reactivity of such compounds in bromination reactions .

科学研究应用

Biological Activity

- Specific Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : 1-indanone derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .

- Methods of Application : The specific methods of application vary depending on the type of biological activity being targeted. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes : The results also vary depending on the specific biological activity. For example, certain 1-indanone derivatives have shown promise as potential treatments for neurodegenerative diseases .

Antitumor Agents

- Specific Scientific Field : Oncology and Medicinal Chemistry .

- Summary of the Application : Certain derivatives of aurone and indanone, which include 3-Bromo-1-indanone, have been synthesized and evaluated as potential antitumor agents .

- Methods of Application : These compounds are synthesized via bioisostere and scaffold hopping strategy, and then submitted to inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .

- Results or Outcomes : Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .

Alzheimer’s Disease Treatment

- Specific Scientific Field : Neurology and Pharmacology .

- Summary of the Application : Certain 1-indanone derivatives are being studied for their potential use in the treatment of Alzheimer’s disease .

- Methods of Application : These compounds are synthesized in a laboratory and then tested in vitro or in vivo for their potential neuroprotective effects .

- Results or Outcomes : Some 1-indanone derivatives have shown promise in preclinical studies, but more research is needed to confirm these findings .

Cardiovascular Drugs

- Specific Scientific Field : Cardiology and Pharmacology .

- Summary of the Application : 1-indanone derivatives are being explored for their potential use as cardiovascular drugs .

- Methods of Application : These compounds are synthesized and then tested in vitro or in vivo for their potential effects on cardiovascular health .

- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .

Insecticides, Fungicides, Herbicides

- Specific Scientific Field : Agriculture and Environmental Science .

- Summary of the Application : 1-indanone derivatives are used as effective insecticides, fungicides, and herbicides .

- Methods of Application : These compounds are synthesized and then applied to crops or environments where pest control is needed .

- Results or Outcomes : These compounds have been found to be effective in controlling a variety of pests, fungi, and weeds .

Hepatitis C Treatment

- Specific Scientific Field : Virology and Pharmacology .

- Summary of the Application : Certain 1-indanone derivatives are being studied for their potential use in the treatment of Hepatitis C .

- Methods of Application : These compounds are synthesized in a laboratory and then tested in vitro or in vivo for their potential antiviral effects .

- Results or Outcomes : Some 1-indanone derivatives have shown promise in inhibiting HCV replication, but more research is needed to confirm these findings .

Organic Electronics

- Specific Scientific Field : Materials Science and Engineering .

- Summary of the Application : 1-indanone derivatives are being explored for their potential use in organic electronics .

- Methods of Application : These compounds are synthesized and then tested for their electronic properties .

- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .

Photopolymerization

- Specific Scientific Field : Polymer Science and Engineering .

- Summary of the Application : 1-indanone derivatives are used in photopolymerization processes .

- Methods of Application : These compounds are synthesized and then used as initiators in photopolymerization reactions .

- Results or Outcomes : These compounds have been found to be effective in initiating polymerization reactions when exposed to light .

Optical Sensing

- Specific Scientific Field : Optics and Sensor Technology .

- Summary of the Application : 1-indanone derivatives are being explored for their potential use in optical sensing .

- Methods of Application : These compounds are synthesized and then tested for their optical properties .

- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .

Non-linear Optical (NLO) Applications

- Specific Scientific Field : Optics and Photonics .

- Summary of the Application : 1-indanone derivatives are being explored for their potential use in non-linear optical applications .

- Methods of Application : These compounds are synthesized and then tested for their non-linear optical properties .

- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .

安全和危害

属性

IUPAC Name |

3-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUCUXHVGXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471727 | |

| Record name | 3-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-indanone | |

CAS RN |

40774-41-2 | |

| Record name | 3-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)